molecular formula C7H6O3S B1597610 2-Oxo-3-(thiophen-2-yl)propanoic acid CAS No. 15504-41-3

2-Oxo-3-(thiophen-2-yl)propanoic acid

Cat. No. B1597610
CAS RN: 15504-41-3
M. Wt: 170.19 g/mol
InChI Key: DFEKJNVSDUKUIR-UHFFFAOYSA-N
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Description

2-Oxo-3-(thiophen-2-yl)propanoic acid is a chemical compound with the molecular weight of 170.19 . It is also known by its IUPAC name (2Z)-2-hydroxy-3-(2-thienyl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for 2-Oxo-3-(thiophen-2-yl)propanoic acid is 1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10) . This indicates that the compound consists of a thiophene ring attached to a propanoic acid group with a ketone functional group at the 2-position.

properties

IUPAC Name

2-oxo-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEKJNVSDUKUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365929
Record name 2-OXO-3-(2-THIENYL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-3-(thiophen-2-yl)propanoic acid

CAS RN

15504-41-3
Record name 2-OXO-3-(2-THIENYL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhou, L Meng, X Yin, Y Liu, G Xu… - European Journal of …, 2019 - Wiley Online Library
Two biocatalytic reactions, transamination catalyzed by transaminases and reductive amination catalyzed by amino acid dehydrogenases, can be used for asymmetric synthesis of …

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